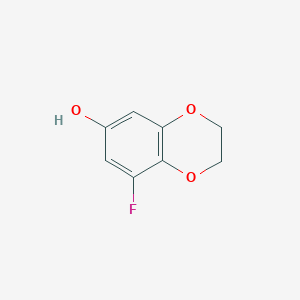
2-(2-methoxyethoxy)ethyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)ethyl methyl carbonate is an organic compound with the molecular formula C7H14O5. It is a carbonate ester and is known for its unique properties, making it valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)ethyl methyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxyethoxy)ethyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with other alcohols to form different carbonate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-(2-methoxyethoxy)ethanol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-(2-methoxyethoxy)ethyl methyl carbonate has several applications in scientific research:
Electrolyte Additive: It is used as an additive in electrolytes for lithium-ion batteries to improve their performance and stability.
Solvent: Due to its unique properties, it is used as a solvent in various chemical reactions and processes.
Nanoparticle Stabilization: It is used in the stabilization of colloidal nanoparticles, which are important in biocompatible systems.
Oil Recovery: It is used as a surfactant modifier in enhanced oil recovery processes.
3D Printing: It is used in the formulation of ceramic-filled inks for 3D printing.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate in its various applications involves its ability to interact with different molecular targets and pathways:
Electrolyte Additive: It helps in forming a stable solid-electrolyte interphase (SEI) on the electrode surface, which enhances the performance and lifespan of lithium-ion batteries.
Nanoparticle Stabilization: It interacts with the surface of nanoparticles, preventing their aggregation and enhancing their stability.
Comparación Con Compuestos Similares
2-(2-methoxyethoxy)ethyl methyl carbonate can be compared with other similar compounds such as:
Ethylene carbonate: Used as an electrolyte solvent in lithium-ion batteries.
Propylene carbonate: Another carbonate ester used in similar applications.
Dimethyl carbonate: Used as a solvent and reagent in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of properties, such as its ability to act as both a solvent and an electrolyte additive, making it highly versatile in various applications .
Propiedades
Número CAS |
141814-27-9 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



